molecular formula C14H26O B3065517 2-Tetradecynol CAS No. 51309-22-9

2-Tetradecynol

Cat. No.: B3065517
CAS No.: 51309-22-9
M. Wt: 210.36 g/mol
InChI Key: IAHLRPQGNFWAQX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Tetradecynol can be synthesized through several methods, including:

    Alkyne Addition: One common method involves the addition of acetylene to a long-chain aldehyde or ketone in the presence of a strong base such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu). This reaction typically occurs under an inert atmosphere to prevent oxidation.

    Reduction of Alkynes: Another method involves the partial reduction of 2-tetradecynoic acid or its esters using reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-tetradecynoic acid or its derivatives. This process is carried out under controlled conditions to ensure selective reduction of the triple bond to a double bond, followed by further reduction to the alcohol.

Chemical Reactions Analysis

Types of Reactions: 2-Tetradecynol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-tetradecynoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to 2-tetradecanol using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products:

    Oxidation: 2-Tetradecynoic acid.

    Reduction: 2-Tetradecanol.

    Substitution: 2-Tetradecynyl chloride or bromide.

Scientific Research Applications

2-Tetradecynol has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-tetradecynol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. Its alkyne moiety can undergo addition reactions with nucleophiles, making it a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

    1-Tetradecanol: A straight-chain saturated fatty alcohol with a hydroxyl group at the first carbon.

    2-Tetradecynoic Acid: An alkyne carboxylic acid with a triple bond between the second and third carbon atoms.

    2-Hexadecynol: A longer-chain alkyne alcohol with similar chemical properties.

Comparison: 2-Tetradecynol is unique due to the presence of both a hydroxyl group and a triple bond, which imparts distinct reactivity compared to its saturated and carboxylic acid counterparts. Its alkyne functionality allows for a wider range of chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

tetradec-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHLRPQGNFWAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450093
Record name 2-Tetradecynol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51309-22-9
Record name 2-Tetradecynol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Tetradecyn-1-ol was prepared as described above for 2-dodecyn-1-ol except that 5.0 g (27 mmole) of 1-tridecyne in 200 ml of ether, 11.6 ml (29 mmole) of n-BuLi, and 874 mg (29 mmole) of paraformaldehyde was used. The reaction afforded a white solid after workup which was crystallized from petroleum ether to yield 4.78 g of white crystals, mp 44°-6° C. 1H NMR δ4.25 (m, 2), 2.20 (m, 2), 1.6-1.2 (m, 20), 0.88 (t, 3, J=7 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
11.6 mL
Type
reactant
Reaction Step Three
Quantity
874 mg
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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